Amino-PEG12-Acid

Overview

Description

Amino-PEG12-Acid is an aqueous soluble PEG reagent . The NH2 group is reactive with activated NHS esters, carbonyls (ketone, aldehyde) etc . The terminal carboxylic acid can react with primary amine groups in the presence of activators (e.g. EDC, or HATU) to form a stable amide bond .

Synthesis Analysis

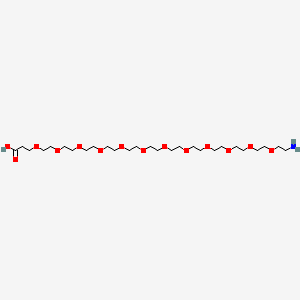

Amino-PEG12-Acid is a PEG derivative containing an amino group with a terminal carboxylic acid . The single molecular weight dPEG spacer arms between the terminal amine and the terminal carboxylic acid are of exact length (46.5 Å), allowing for precise spatial control .Molecular Structure Analysis

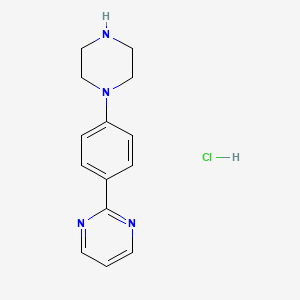

The molecular formula of Amino-PEG12-Acid is C27H55NO14 . The InChI code is 1S/C27H55NO14/c28-2-4-32-6-8-34-10-12-36-14-16-38-18-20-40-22-24-42-26-25-41-23-21-39-19-17-37-15-13-35-11-9-33-7-5-31-3-1-27(29)30/h1-26,28H2,(H,29,30) .Chemical Reactions Analysis

Amino-PEG12-Acid is reactive with activated NHS esters, carbonyls (ketone, aldehyde) etc . The terminal carboxylic acid can react with primary amine groups in the presence of activators (e.g. EDC, or HATU) to form a stable amide bond .Physical And Chemical Properties Analysis

Amino-PEG12-Acid has a molecular weight of 617.73 . It is a solid at room temperature . It is soluble in water, DMSO, and DMF . The storage temperature is -20°C .Scientific Research Applications

Protein Pegylation

Amino-PEG12-Acid is used in the process of pegylation, which is the covalent attachment of polyethylene glycol (PEG) to proteins . This process increases the water solubility of proteins, reduces their immunogenicity, and enhances their stability and circulating half-life .

Drug Delivery

Amino-PEG12-Acid, being non-toxic and non-immunogenic, can be used in drug delivery systems . The hydrophilic nature of PEG makes it a suitable candidate for improving the solubility and bioavailability of drugs .

Surface Modification

The flexibility of PEG allows it to be used for surface treatment or bioconjugation without causing steric hindrance . This makes Amino-PEG12-Acid useful in modifying surfaces for various applications, including medical devices and biosensors .

Crosslinking

Amino-PEG12-Acid can be used as a crosslinker, allowing covalent conjugation of amine- and sulfhydryl-containing molecules . This is particularly useful in the field of proteomics .

Bioconjugation

The terminal carboxylic acid of Amino-PEG12-Acid can react with primary amine groups to form a stable amide bond . This property is exploited in bioconjugation, where it is used to attach biomolecules to various surfaces or to other biomolecules .

Research Reagent

Amino-PEG12-Acid is an important reagent in research. Its NH2 group is reactive with activated NHS esters and carbonyls (ketone, aldehyde), making it a versatile tool in various research applications .

Protein and Surface Modification

Amino-PEG12-Acid is used in the modification of proteins and surfaces. The process, known as PEGylation, involves the covalent attachment of PEG-containing derivatives to proteins or surfaces .

Biomedical Applications

Due to its biocompatibility and non-toxic nature, Amino-PEG12-Acid is used in various biomedical applications. These include the development of hydrogels, tissue engineering scaffolds, and nanoparticles for drug delivery .

Mechanism of Action

Target of Action

Amino-PEG12-Acid is a PEG-based PROTAC linker . PROTACs, or Proteolysis-Targeting Chimeras, are a class of drugs that work by recruiting an E3 ubiquitin ligase to a target protein, leading to the degradation of the target protein . The primary targets of Amino-PEG12-Acid, therefore, are the E3 ubiquitin ligase and the specific protein that the PROTAC is designed to degrade .

Mode of Action

Amino-PEG12-Acid, as a part of a PROTAC molecule, connects two different ligands: one for an E3 ubiquitin ligase and the other for the target protein . This connection allows the PROTAC to bring the E3 ubiquitin ligase into close proximity with the target protein, facilitating the transfer of a ubiquitin molecule from the E3 ligase to the target protein . The ubiquitinated target protein is then recognized by the proteasome, an intracellular complex responsible for protein degradation, leading to the degradation of the target protein .

Biochemical Pathways

The biochemical pathways affected by Amino-PEG12-Acid depend on the specific target protein of the PROTAC in which it is incorporated. By leading to the degradation of the target protein, the PROTAC can disrupt or modulate the biochemical pathways in which the target protein is involved .

Pharmacokinetics

Peptides, defined as polymers of less than 50 amino acids with a molecular weight of less than 10 kda, represent a fast-growing class of new therapeutics which have unique pharmacokinetic characteristics compared to large proteins or small molecule drugs .

Result of Action

The molecular and cellular effects of Amino-PEG12-Acid’s action are the degradation of the target protein and the consequent disruption or modulation of the biochemical pathways in which the target protein is involved .

Action Environment

Amino-PEG12-Acid is an aqueous soluble PEG reagent . Its action, efficacy, and stability could be influenced by various environmental factors such as pH, temperature, and the presence of other molecules in the solution . .

Future Directions

properties

IUPAC Name |

3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H55NO14/c28-2-4-32-6-8-34-10-12-36-14-16-38-18-20-40-22-24-42-26-25-41-23-21-39-19-17-37-15-13-35-11-9-33-7-5-31-3-1-27(29)30/h1-26,28H2,(H,29,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLXRBQLQDLAFIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H55NO14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

617.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.